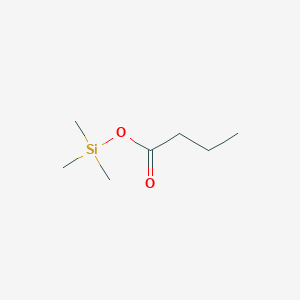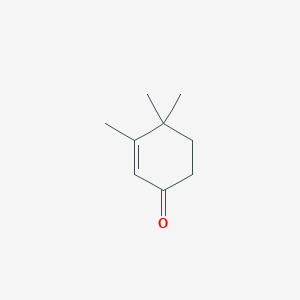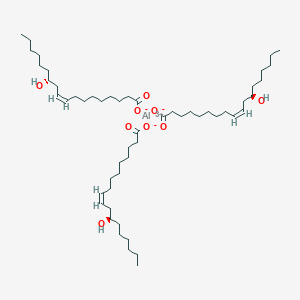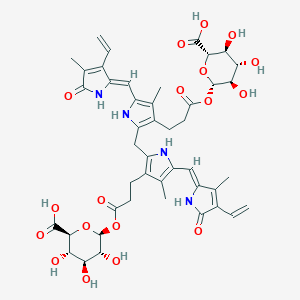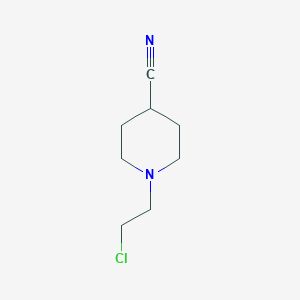![molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7](/img/structure/B103788.png)
4-[Chloro(phenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Chloro(phenyl)acetyl]morpholine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a synthetic morpholine derivative that has been shown to have potential as a therapeutic agent in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4-[Chloro(phenyl)acetyl]morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also affect the activity of ion channels and receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[Chloro(phenyl)acetyl]morpholine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[Chloro(phenyl)acetyl]morpholine in lab experiments is that it is a synthetic compound that can be easily produced in high yields with good purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-[Chloro(phenyl)acetyl]morpholine. One area of focus could be on investigating its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Another area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in order to identify potential therapeutic applications.
Conclusion
In conclusion, 4-[Chloro(phenyl)acetyl]morpholine is a synthetic compound that has potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Further research is needed to fully understand its potential therapeutic applications and to identify more targeted and effective therapeutic agents.
Méthodes De Synthèse
The synthesis method for 4-[Chloro(phenyl)acetyl]morpholine involves the reaction of chloroacetyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenyl magnesium bromide to form the final compound. This method has been shown to be effective in producing high yields of 4-[Chloro(phenyl)acetyl]morpholine with good purity.
Applications De Recherche Scientifique
4-[Chloro(phenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
18504-71-7 |
|---|---|
Nom du produit |
4-[Chloro(phenyl)acetyl]morpholine |
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.7 g/mol |
Nom IUPAC |
2-chloro-1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2 |
Clé InChI |
FCAFIWSACLLPGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
SMILES canonique |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
Solubilité |
33.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



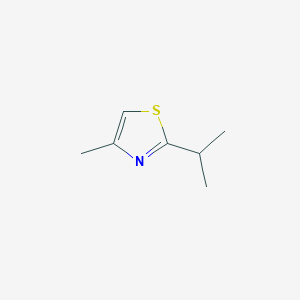
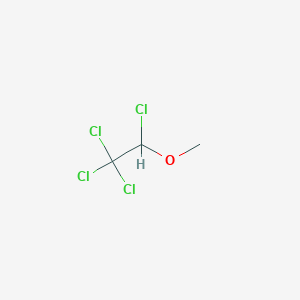
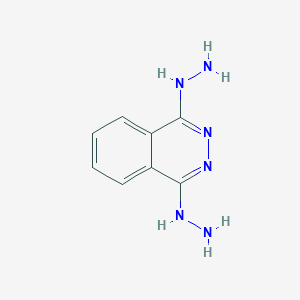
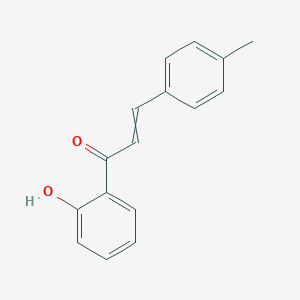
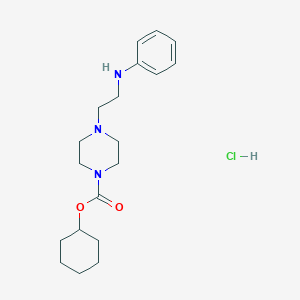
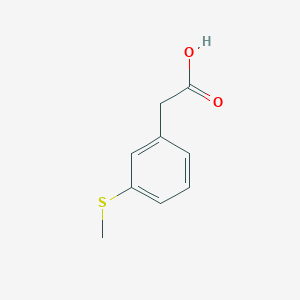
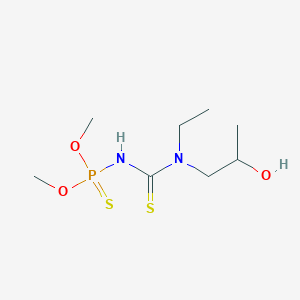
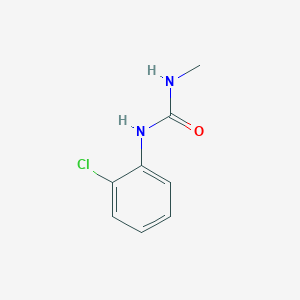
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
